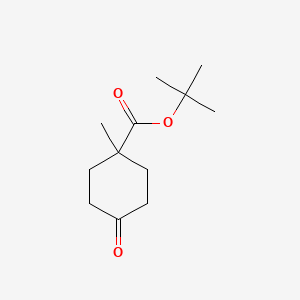
2-Metil-4-(pirrolidin-2-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(2-pyrrolidinyl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is a structural motif found in numerous bioactive molecules . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Methyl-4-(2-pyrrolidinyl)pyridine”, has been reported in several methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-pyrrolidinyl)pyridine” can be represented by the InChI string:InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 . The Canonical SMILES representation is CC1=NC=CC(=C1)C2CCCN2 . Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-4-(2-pyrrolidinyl)pyridine” are not detailed in the search results, substituted pyridines are known to undergo various reactions. For instance, they can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical and Chemical Properties Analysis
The molecular weight of “2-Methyl-4-(2-pyrrolidinyl)pyridine” is 162.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų .Aplicaciones Científicas De Investigación
Química medicinal y descubrimiento de fármacos
El anillo de pirrolidina sirve como un andamiaje versátil para el diseño de compuestos biológicamente activos. Estas son las razones por las que es de interés:
Los investigadores han identificado moléculas bioactivas que contienen el anillo de pirrolidina y sus derivados. Estos incluyen pirrolizinas, pirrolidin-2-ona, pirrolidin-2,5-dionas y derivados del prolinol. Los estereoisómeros y la orientación espacial de los sustituyentes afectan significativamente el perfil biológico de los candidatos a fármacos .
Propiedades antifibróticas
Los derivados de la pirrolidina han mostrado promesa en la inhibición de la síntesis de colágeno y la prevención de la fibrosis. Por ejemplo:
- 2-(benzo[d][1,3]dioxol-5-il)tiazol (CW209292) muestra actividad antifibrótica en ratas con fibrosis hepática .
Regulación de la glucosa en sangre
Los compuestos derivados de la pirrolidina pueden ayudar a regular los niveles de glucosa en sangre. Podrían ser relevantes para afecciones como la diabetes tipo 1, la diabetes relacionada con la obesidad y la hiperlipidemia .
Direcciones Futuras
The synthesis of substituted pyridines, including “2-Methyl-4-(2-pyrrolidinyl)pyridine”, is a topic of ongoing research . The development of robust methods for the selective introduction of multiple functional groups to pyridine is a key area of focus . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
Given that compounds with a pyrrolidine ring have shown activity against ck1γ and ck1ε , it can be inferred that the compound might affect pathways involving these kinases.
Result of Action
Compounds with a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that the compound might have a significant effect at the molecular and cellular level.
Action Environment
It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors , which could be considered an aspect of the compound’s action environment.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methyl-4-(pyrrolidin-2-yl)pyridine are largely influenced by the pyrrolidine ring. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Metabolic Pathways
The pyrrolidine ring is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Subcellular Localization
Any targeting signals or post-translational modifications could direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-methyl-4-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNHYALVCLANTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
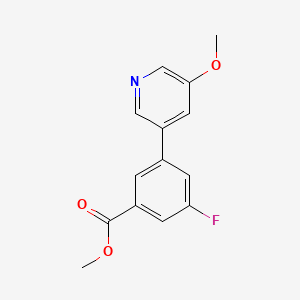
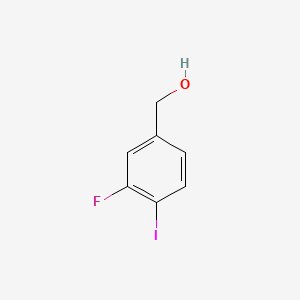


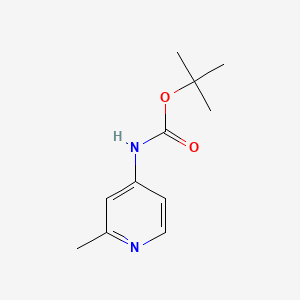

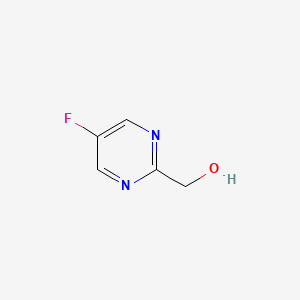
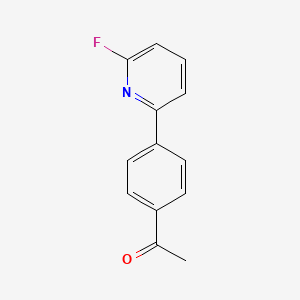


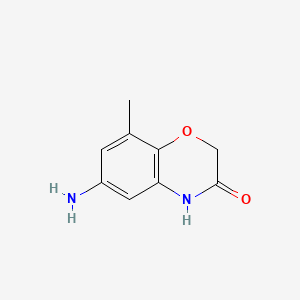
![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)
